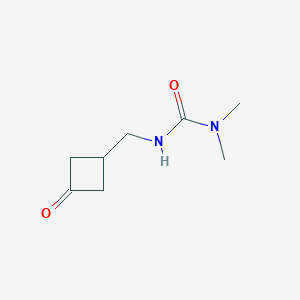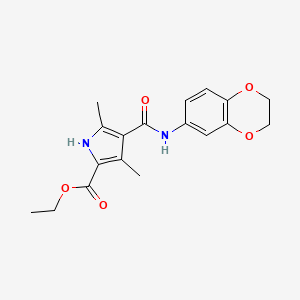
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea is an organic compound that belongs to the class of ureas It features a cyclobutyl ring with a ketone functional group and a dimethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea typically involves the reaction of 3-oxocyclobutylmethylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclobutyl ring and ketone group may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-3-(3-methylphenyl)urea
- 1,1-Dimethyl-3-(3-ethylphenyl)urea
- 1,1-Dimethyl-3-(3-methoxyphenyl)urea
Uniqueness
1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea is unique due to the presence of the cyclobutyl ring with a ketone functional group. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
1,1-dimethyl-3-[(3-oxocyclobutyl)methyl]urea |
InChI |
InChI=1S/C8H14N2O2/c1-10(2)8(12)9-5-6-3-7(11)4-6/h6H,3-5H2,1-2H3,(H,9,12) |
InChIキー |
KBXXQHXFJPJLAW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NCC1CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)





![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)


![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)


